Barium trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

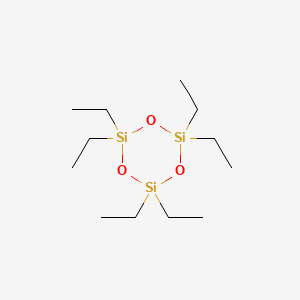

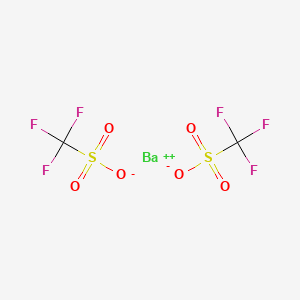

Barium trifluoromethanesulfonate, also known as Barium triflate, is an inorganic compound with the formula (CF3SO3)2Ba . It has a molecular weight of 435.47 .

Synthesis Analysis

This compound can be utilized as a precursor to synthesize alkali metal and silver trifluoromethanesulfonates . For instance, Sodium trifluoromethanesulfonate (sodium triflate) can be synthesized by reacting this compound with sodium sulfate .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CF3SO3)2Ba . The triflate group in the compound has the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .Chemical Reactions Analysis

This compound can be used to synthesize Sodium trifluoromethanesulfonate (sodium triflate) by reacting with sodium sulfate . Sodium triflate finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 435.47 .科学的研究の応用

Preparation and Use in Organic Synthesis

Barium trifluoromethanesulfonate is instrumental in preparing alkali metal and silver trifluoromethanesulfonates. It can be easily prepared from aqueous trifluoromethanesulfonic acid and barium carbonate. This process is valuable for various organic syntheses, particularly in preparing sodium trifluoromethanesulfonate, a compound used in multiple chemical reactions due to its solubility in highly polar organic solvents (Prakash & Mathew, 2010).

Catalysis

This compound finds application as a catalyst in various chemical reactions. For instance, scandium trifluoromethanesulfonate, a derivative, acts as a highly effective Lewis acid catalyst in acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. This catalyst is especially effective for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Solvation and Ion Association Studies

In physical chemistry, this compound is used to study ion solvation and association. For example, its behavior in N,N-dimethylformamide (DMF) helps understand ion pairs and effective solvation numbers, contributing to the understanding of solvent-shared ion pairs (SIPs) and double solvent-separated ion pairs in such solutions (Placzek et al., 2011).

Spectroscopy

The compound also plays a role in spectroscopy. For instance, the Raman and infrared spectra of this compound solutions provide insights into the vibrational assignments and normal coordinate calculations for this and related ions. This information is crucial for understanding mechanical coupling and electronic effects in these compounds (Miles et al., 1969).

Enantiomeric Separations

Barium-doped cyclofructan selectors show enantioselectivity towards chiral phosphoric and sulfonic acids, governed by ionic interaction with the complexed barium cation. This application is significant in analytical chemistry for chiral separations (Smuts et al., 2014).

作用機序

Target of Action

Barium trifluoromethanesulfonate, also known as Barium triflate, is primarily used as a precursor in the synthesis of alkali metal and silver trifluoromethanesulfonates . Its primary targets are therefore the reactants in these synthesis reactions.

Mode of Action

This compound interacts with its targets (such as sodium sulfate) through a chemical reaction to produce other compounds. For example, it can react with sodium sulfate to produce sodium trifluoromethanesulfonate .

Biochemical Pathways

It is known to be used in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric mannich-type reactions, and diels-alder reactions .

Result of Action

The result of this compound’s action is the production of other compounds, such as sodium trifluoromethanesulfonate, which finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability . Additionally, the compound is sensitive to heat, decomposing when heated or dissolved to produce toxic trifluoromethanesulfonic acid gas .

Safety and Hazards

Barium trifluoromethanesulfonate is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Therefore, it is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Barium trifluoromethanesulfonate can be achieved through a metathesis reaction between Barium chloride and Silver trifluoromethanesulfonate.", "Starting Materials": [ "Barium chloride", "Silver trifluoromethanesulfonate" ], "Reaction": [ "Add Barium chloride to a solution of Silver trifluoromethanesulfonate in acetonitrile", "Stir the mixture at room temperature for several hours", "Filter the resulting Barium trifluoromethanesulfonate precipitate", "Wash the precipitate with diethyl ether", "Dry the product under vacuum" ] } | |

CAS番号 |

2794-60-7 |

分子式 |

CHBaF3O3S |

分子量 |

287.41 g/mol |

IUPAC名 |

barium(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ba/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChIキー |

UCJNCJZFRKZIHY-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ba] |

その他のCAS番号 |

2794-60-7 |

ピクトグラム |

Irritant |

関連するCAS |

1493-13-6 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Barium Trifluoromethanesulfonate useful in preparing other trifluoromethanesulfonate salts?

A1: this compound is commonly used to synthesize other metal trifluoromethanesulfonates, like alkali metal and silver trifluoromethanesulfonates. This is because barium readily precipitates out of solution as barium sulfate, simplifying the purification process. The reaction of this compound with sodium sulfate exemplifies this: the resulting barium sulfate precipitates, leaving a solution of the desired sodium trifluoromethanesulfonate [].

Q2: How is this compound typically prepared?

A2: A straightforward method involves reacting trifluoromethanesulfonic acid with barium carbonate in an aqueous solution []. This reaction yields the desired this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。